molecular formula C16H18O2 B12730940 5-Isoamyl-3-benzylidene-3H-furan-2-one CAS No. 120388-31-0

5-Isoamyl-3-benzylidene-3H-furan-2-one

Cat. No.: B12730940
CAS No.: 120388-31-0
M. Wt: 242.31 g/mol
InChI Key: LZMIRPVHPUYHSJ-GXDHUFHOSA-N
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Description

5-Isoamyl-3-benzylidene-3H-furan-2-one: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with an isoamyl group at the 5-position and a benzylidene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoamyl-3-benzylidene-3H-furan-2-one typically involves the reaction of 5-isoamyl-3H-furan-2-one with benzaldehyde. The reaction is carried out in the presence of acetic anhydride (Ac2O) as a catalyst. The mixture is heated in a water bath at 90-93°C for 2.5 hours. After the reaction, the solution is concentrated under reduced pressure, and the residue is recrystallized from ethanol to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isoamyl-3-benzylidene-3H-furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of furanone derivatives with oxidized functional groups.

    Reduction: Formation of 5-isoamyl-3-benzyl-3H-furan-2-one.

    Substitution: Formation of substituted furanone derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Isoamyl-3-benzylidene-3H-furan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: The compound has shown potential antimicrobial activity, making it a candidate for developing new antibiotics .

Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent. Its structural similarity to other bioactive furanones suggests it may interact with biological targets involved in inflammation .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable for producing various chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Isoamyl-3-benzylidene-3H-furan-2-one involves its interaction with specific molecular targets. The compound can act as a pronucleophile in asymmetric vinylogous Michael addition reactions, leading to the formation of hybrid molecules with γ-lactam and butenolide structural motifs . This interaction is facilitated by the activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid.

Comparison with Similar Compounds

Uniqueness: 5-Isoamyl-3-benzylidene-3H-furan-2-one stands out due to its specific isoamyl substitution, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

120388-31-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(3E)-3-benzylidene-5-(3-methylbutyl)furan-2-one

InChI

InChI=1S/C16H18O2/c1-12(2)8-9-15-11-14(16(17)18-15)10-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3/b14-10+

InChI Key

LZMIRPVHPUYHSJ-GXDHUFHOSA-N

Isomeric SMILES

CC(C)CCC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1

Canonical SMILES

CC(C)CCC1=CC(=CC2=CC=CC=C2)C(=O)O1

Origin of Product

United States

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